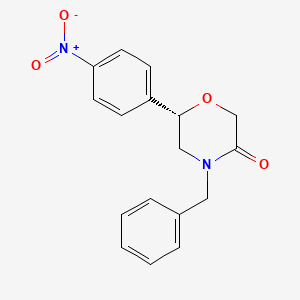
(6S)-4-benzyl-6-(4-nitrophenyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6S)-4-benzyl-6-(4-nitrophenyl)morpholin-3-one is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(6S)-4-benzyl-6-(4-nitrophenyl)morpholin-3-one is a morpholine derivative noted for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C16H18N2O3 and a molecular weight of approximately 286.33 g/mol. Its structure features a morpholine ring substituted with a benzyl group and a nitrophenyl group, which contribute to its biological activities.
The mechanism of action for this compound involves interactions with various biological targets:
- Antiviral Activity : The nitrophenyl group can be reduced to form reactive intermediates that may inhibit viral replication. This mechanism has been observed in studies focusing on HIV-1 Vif inhibitors, where similar compounds demonstrated significant antiviral effects .
- Antimicrobial Effects : The compound's structure allows it to penetrate bacterial membranes, leading to disruption of cellular functions and eventual cell death. Morpholine derivatives have shown promise as antimicrobial agents in various studies .
- Anticancer Properties : Research indicates that morpholine derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
Biological Activity Data
The following table summarizes the biological activities associated with this compound:
| Activity | IC50/EC50 Values | Notes |
|---|---|---|
| Antiviral | 9.81 μM (HIV-1) | Effective against viral replication |
| Antimicrobial | Varies by strain | Broad-spectrum activity observed |
| Anticancer | Varies by cell line | Induces apoptosis in various cancers |
Case Studies
Several studies have investigated the biological activity of morpholine derivatives, including this compound:
- Antiviral Research : A study focused on derivatives of nitrophenyl compounds found that modifications led to improved antiviral activity against HIV-1, with some compounds achieving EC50 values as low as 4.62 μM . This highlights the potential of this compound as a lead compound for antiviral drug development.
- Antimicrobial Studies : In vitro testing showed that morpholine derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant bacteria .
- Cancer Cell Lines : A series of experiments demonstrated that this compound could inhibit the growth of several cancer cell lines, with mechanisms involving the induction of apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups like the nitro group enhances the compound's ability to interact with biological targets. Modifications to the benzyl or nitrophenyl groups can significantly influence its potency and selectivity against specific pathogens or cancer cells. For example, substituting different groups on the phenyl ring has been shown to alter the efficacy of related compounds in inhibiting enzymes linked to disease processes .
Properties
CAS No. |
920798-41-0 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
(6S)-4-benzyl-6-(4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C17H16N2O4/c20-17-12-23-16(14-6-8-15(9-7-14)19(21)22)11-18(17)10-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m1/s1 |
InChI Key |
DRGDLABIMFTQNI-MRXNPFEDSA-N |
Isomeric SMILES |
C1[C@@H](OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















